5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid
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Overview
Description
5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid is a compound of significant interest in organic chemistry. It features a bromine atom and a Boc-protected amino group attached to an indene scaffold. This compound is often utilized in the synthesis of various organic molecules due to its unique structural properties.
Preparation Methods
The synthesis of 5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene-1-carboxylic acid, undergoes bromination to introduce the bromine atom at the 5-position.
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino group.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, and conditions may involve specific temperatures and solvents.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted indene derivatives.
Scientific Research Applications
5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The bromine atom can also undergo substitution reactions, leading to the formation of different derivatives with unique biological activities.
Comparison with Similar Compounds
5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid can be compared with other similar compounds, such as:
1-Boc-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-Boc-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Contains a fluorine atom instead of bromine.
1-Boc-amino-5-iodo-2,3-dihydro-1H-indene-1-carboxylic acid: Features an iodine atom in place of bromine.
These compounds share similar structural features but differ in their reactivity and applications due to the different halogen atoms present.
Properties
IUPAC Name |
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-14(2,3)21-13(20)17-15(12(18)19)7-6-9-8-10(16)4-5-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUDMLZUNWWKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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